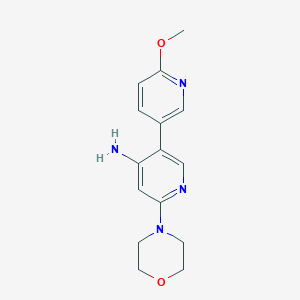
6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis. This compound is characterized by the presence of a methoxy group at the 6’ position and a morpholino group at the 6 position of the bipyridine core, along with an amine group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bipyridine intermediate.
Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the bipyridine intermediate.
Amine Group Introduction: The amine group can be introduced through a reductive amination reaction, where an amine donor reacts with the bipyridine intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions and form coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6’-Methoxy-3,3’-bipyridin-4-amine: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.
6-Morpholino-3,3’-bipyridin-4-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3,3’-Bipyridin-4-amine: Lacks both the methoxy and morpholino groups, making it less functionalized and potentially less versatile in applications.
Uniqueness
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is unique due to the presence of both methoxy and morpholino groups, which enhance its chemical versatility and potential for diverse applications. The combination of these functional groups allows for unique interactions with molecular targets and improved solubility and stability in various environments.
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
5-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-15-3-2-11(9-18-15)12-10-17-14(8-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,17) |
Clave InChI |
CSFMHBDPXCSDQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
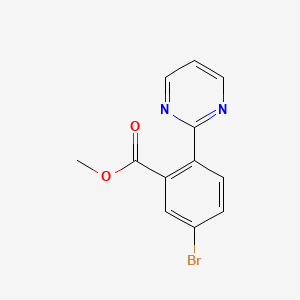
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)

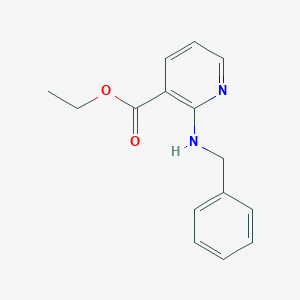
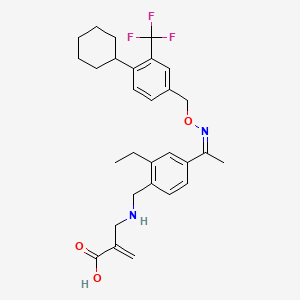
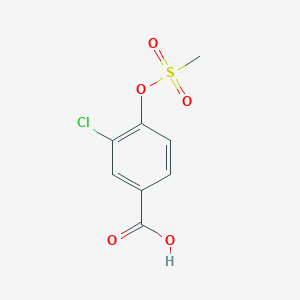
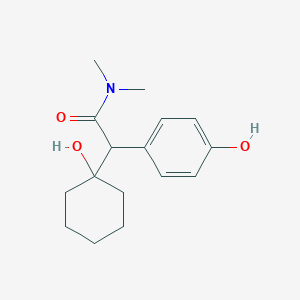
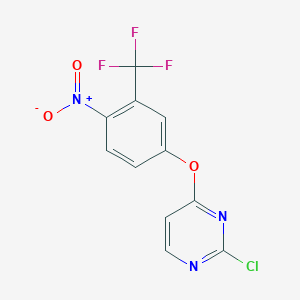
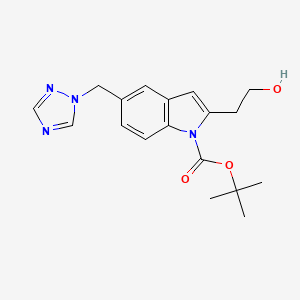
![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)

![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
